Tucatinib

Catalog No.
S547973
CAS No.
937263-43-9
M.F
C26H24N8O2
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tucatinib

CAS Number

937263-43-9

Product Name

Tucatinib

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY380; ARRY 380; ARRY-380; ONT380; ONT 380; ONT-380. Irbinitinib; Tucatinib.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Description

The exact mass of the compound Tucatinib is 480.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in HER2-Positive Breast Cancer Treatment

Scientific Field: Oncology - Breast Cancer Therapy

Summary of Application: Tucatinib is a selective HER2 tyrosine kinase inhibitor used in combination with other agents to treat HER2-positive metastatic breast cancer. It has shown efficacy in improving survival outcomes, particularly in patients with brain metastases .

Methods of Application: Tucatinib is administered orally in combination with trastuzumab and capecitabine. The dosing regimen typically involves a continuous cycle of tucatinib intake, with specific dosages adjusted based on patient response and tolerance .

Results and Outcomes: Clinical trials have demonstrated that tucatinib, when combined with trastuzumab and capecitabine, significantly improves progression-free survival (PFS) and overall survival (OS) rates in patients with HER2-positive metastatic breast cancer, including those with brain metastases .

Application in Preclinical Models of Breast Cancer

Scientific Field: Preclinical Cancer Research

Summary of Application: In preclinical models, tucatinib has been combined with the antibody-drug conjugate T-DM1 to potentiate its activity against HER2-positive breast cancer cells and patient-derived xenograft (PDX) models .

Methods of Application: The combination therapy was tested in vitro using breast cancer cell lines and in vivo using PDX models. Tucatinib’s effect on HER2 internalization and catabolism was studied to understand its mechanism of action .

Results and Outcomes: The combination of tucatinib and T-DM1 showed synergistic cytotoxic responses and improved antitumor activity in vivo. It also resulted in enhanced HER2 pathway inhibition, decreased proliferation, and increased apoptosis in the PDX models .

Application in Brain Metastasis Models

Scientific Field: Neuro-Oncology

Summary of Application: Tucatinib has been evaluated for its ability to penetrate the blood-brain barrier and inhibit tumor growth in xenograft models of brain metastasis originating from HER2-positive breast cancer .

Methods of Application: Intracranial tumor tissues were treated with tucatinib to assess its distribution and efficacy in the brain environment. The study involved monitoring tumor growth and survival outcomes in the animal models .

Results and Outcomes: Tucatinib demonstrated the capability to penetrate intracranial tumor tissues, effectively inhibiting tumor growth and improving survival in the xenograft model of brain metastasis .

Application in Combination Therapies

Scientific Field: Pharmacology and Drug Development

Summary of Application: Tucatinib is being explored for use in combination with immunotherapy and chemotherapeutic agents for advanced-stage/metastatic HER2-positive breast cancer treatment .

Methods of Application: Clinical trials are investigating the efficacy of tucatinib in combination with various immunotherapies and chemotherapies. The focus is on determining the optimal combination and dosing to maximize patient outcomes .

Results and Outcomes: Recent approvals by regulatory agencies like the FDA highlight the promising potential of tucatinib-based combination therapies in treating advanced-stage/metastatic HER2-positive breast cancer .

Application in Solid Tumors Beyond Breast Cancer

Scientific Field: Oncology - Solid Tumors

Summary of Application: Tucatinib is being studied for its efficacy in treating HER2-positive solid tumors other than breast cancer, such as colorectal cancer .

Methods of Application: The application involves clinical trials where tucatinib is tested against various solid tumors with HER2 overexpression. The trials aim to evaluate the drug’s safety, tolerability, and efficacy in these new contexts .

Results and Outcomes: While still in the research phase, tucatinib shows promise in expanding its therapeutic applications to other types of solid tumors with HER2 overexpression .

Application in Pharmacokinetic Studies

Scientific Field: Clinical Pharmacology

Summary of Application: Tucatinib’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are being studied to optimize dosing and improve therapeutic outcomes .

Methods of Application: Population pharmacokinetic modeling approaches are used to analyze tucatinib in healthy subjects and patients. These studies help identify patient characteristics that may influence drug pharmacokinetics .

Results and Outcomes: Pharmacokinetic studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, which can inform personalized dosing strategies to enhance its therapeutic efficacy .

Application in Advanced HER2-Positive Breast Cancer

Scientific Field: Oncology - Advanced Breast Cancer Treatment

Summary of Application: Tucatinib is used to treat advanced HER2-positive breast cancer in patients who have already undergone two or more treatments for this subtype of breast cancer .

Methods of Application: Tucatinib is administered orally, typically twice a day, with or without food. It is often given in combination with the chemotherapy drug capecitabine and the cancer drug trastuzumab .

Results and Outcomes: The use of Tucatinib in this setting aims to block the HER2 protein on cancer cells, which stops the cells from dividing and growing, thereby managing the disease and improving patient outcomes .

Application in Combination with Trastuzumab and Capecitabine

Scientific Field: Pharmacotherapy - Combination Drug Therapy

Summary of Application: Tucatinib is part of a combination therapy with trastuzumab and capecitabine, which is used to treat breast cancer and may sometimes be used for other cancers .

Methods of Application: This combination therapy is administered under close supervision, with regular blood tests to monitor the patient’s response and the treatment’s impact on liver and kidney function .

Results and Outcomes: The combination has been recommended by health authorities like NICE, following evidence from clinical trials demonstrating its efficacy in previously treated patients with HER2-positive locally advanced or metastatic breast cancer .

Application in Regulatory Approvals

Scientific Field: Regulatory Science

Summary of Application: Tucatinib has received approval from regulatory agencies such as the FDA for use in combination with trastuzumab and capecitabine for adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases .

Methods of Application: The approval process involved reviewing clinical trial data, such as the HER2CLIMB trial, which demonstrated the efficacy of tucatinib in the specified patient population .

Results and Outcomes: The approval signifies the drug’s potential in improving survival outcomes for patients with HER2-positive metastatic breast cancer who have received prior anti-HER2-based regimens .

Application in Preclinical Models of HER2-Positive Breast Cancer

Scientific Field: Preclinical Research

Summary of Application: Tucatinib has shown potential in enhancing the activity of T-DM1 in preclinical models of HER2-positive breast cancer, suggesting its use in combination with other HER2-targeting agents .

Methods of Application: The activity of tucatinib was characterized in combination with T-DM1 in preclinical models, including cell lines and patient-derived xenograft models .

Results and Outcomes: The combination demonstrated improved antitumor activity in vivo, including in models refractory to T-DM1 single-agent activity, supporting clinical studies of the combination .

Application in Clinical Settings of HER2-Positive Breast Cancer

Scientific Field: Clinical Oncology

Summary of Application: Recent updates on the efficacy of tucatinib-based therapeutic approaches have been highlighted in experimental models and clinical settings of HER2-positive breast cancer .

Methods of Application: Clinical studies and reviews have focused on the efficacy of tucatinib in combination with immunotherapy and/or chemotherapeutic agents for treating advanced-stage/metastatic HER2-positive breast cancer .

Results and Outcomes: The findings suggest that tucatinib-based therapies can provide positive clinical outcomes for patients with advanced disease and in neoadjuvant settings, addressing the challenge of resistance mechanisms to HER2-targeted therapies .

Application in Pharmacokinetic Modeling

Scientific Field: Clinical Pharmacokinetics

Summary of Application: Tucatinib’s pharmacokinetic properties are being studied to optimize dosing and improve therapeutic outcomes, particularly in healthy subjects and patients .

Methods of Application: Population pharmacokinetic modeling approaches are used to analyze tucatinib’s absorption, distribution, metabolism, and excretion, identifying patient characteristics that may influence drug pharmacokinetics .

Results and Outcomes: These studies have provided insights into the inter-individual variability of tucatinib’s pharmacokinetic profiles, informing personalized dosing strategies to enhance therapeutic efficacy .

Tucatinib is a small molecule tyrosine kinase inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). It is primarily used in the treatment of advanced or metastatic HER2-positive breast cancer, either alone or in combination with other therapies such as trastuzumab and capecitabine. The chemical formula for tucatinib is C26H24N8O2\text{C}_{26}\text{H}_{24}\text{N}_{8}\text{O}_{2}, and it has a molecular weight of approximately 480.53 g/mol . Tucatinib functions by inhibiting the phosphorylation of HER2 and HER3, which leads to downstream effects on critical signaling pathways, including mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling .

Tucatinib acts as a HER2 tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways. In HER2-positive cancers, HER2 overexpression leads to uncontrolled cell growth and proliferation. Tucatinib binds competitively to the ATP-binding pocket of the HER2 tyrosine kinase domain, thereby blocking its activity [, ]. This inhibition disrupts the HER2 signaling pathway, ultimately leading to cancer cell death or slowed growth [].

Tucatinib can cause a variety of side effects, including diarrhea, fatigue, nausea, and skin rash []. Clinical trials have also reported more serious side effects, such as interstitial lung disease and hepatotoxicity [, ]. The drug label provides a comprehensive list of potential side effects and safety considerations [].

Primarily through its interactions with cellular targets. It inhibits the phosphorylation of HER2 and HER3, which disrupts signaling cascades that promote cell proliferation and survival in cancer cells. The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C8, with some contribution from CYP3A . In vivo studies indicate that tucatinib is extensively metabolized, with about 86% of the administered dose excreted in feces and only 4.1% in urine .

Tucatinib exhibits potent anti-tumor activity against HER2-positive cancers. In clinical trials, it has demonstrated significant efficacy when combined with trastuzumab and capecitabine in patients with previously treated HER2-positive breast cancer. The most common adverse reactions associated with tucatinib include diarrhea, nausea, vomiting, and palmar-plantar erythrodysesthesia . Its ability to penetrate the blood-brain barrier also makes it a promising candidate for treating brain metastases associated with HER2-positive breast cancer .

The synthesis of tucatinib involves several steps, typically starting from readily available precursors. A notable reference for its synthesis is by Philip Kocienski, who outlines a multi-step synthetic route that incorporates key intermediates to construct the complex structure of tucatinib . The detailed synthetic pathway includes various chemical transformations such as cyclization and functional group modifications to achieve the final product.

Tucatinib is primarily indicated for use in advanced or metastatic HER2-positive breast cancer. It is often used in combination therapies to enhance treatment efficacy. The drug has shown promise in clinical settings, particularly for patients who have received prior treatments without favorable outcomes . Additionally, ongoing research is exploring its potential applications in other HER2-positive malignancies and its utility in overcoming resistance to other therapies.

Tucatinib exhibits significant drug-drug interactions due to its metabolism via cytochrome P450 enzymes. Co-administration with strong CYP3A or moderate CYP2C8 inhibitors can increase the risk of toxicity associated with tucatinib . Conversely, strong CYP3A inducers may reduce its effectiveness. Interaction studies highlight the need for careful monitoring when tucatinib is used alongside other medications that share metabolic pathways.

Several compounds exhibit structural and functional similarities to tucatinib. Below is a comparison of tucatinib with other notable tyrosine kinase inhibitors:

Compound NameTargetIndicationUnique Features
TrastuzumabHER2HER2-positive breast cancerMonoclonal antibody; different mechanism of action
LapatinibHER1/HER2Breast cancerDual-targeting; oral administration
NeratinibHER1/HER2Breast cancerExtended exposure; irreversible inhibition
AfatinibEGFR/HER2Lung cancer; head and neck cancersIrreversible inhibitor; broader target spectrum

Tucatinib's unique advantage lies in its selective action against HER2 while maintaining a favorable safety profile compared to other agents that may affect multiple pathways or receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

480.20222204 g/mol

Monoisotopic Mass

480.20222204 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234248D0HH

Drug Indication

Tucatinib is indicated with [trastuzumab] and [capecitabine] for the treatment of adults diagnosed with advanced unresectable or metastatic HER2-positive breast cancer. This includes patients with brain metastases and those who have received one or more prior anti-HER2-based regimens in the metastatic setting. It is also indicated in combination with trastuzumab for the treatment of adult patients with RAS wild-type HER2-positive unresectable or metastatic colorectal cancer that has progressed following treatment with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. This indication is approved under accelerated approval; thus, it is contingent upon verification and description of clinical benefit in confirmatory trials.
Tukysa is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with HER2�positive locally advanced or metastatic breast cancer who have received at least 2 prior anti�HER2 treatment regimens.
Treatment of solid tumours
Treatment of breast malignant neoplasms

Livertox Summary

Tucatinib is tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2) and is used in combination with other antineoplastic agents in the treatment of refractory, advanced or metastatic HER2 positive breast and colorectal cancer. Serum aminotransferase elevations are common during therapy with tucatinib, but it has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism.

Absorption Distribution and Excretion

The Tmax for tucatinib ranges from 1 to 4 hours. One pharmacokinetic study revealed a Cmax of 1120 ng/mL after a dose of 350 mg twice daily with a Tmax ranging from 1 to 3 hours. The AUCtau was reported to be about 7120 hours×ng/mL.
In a study of radiolabled tucatinib, about 86% of the total dose was excreted in the feces and 4.1% was found in the urine. About 16% of the tucatinib dose recovered in the feces was identified as unchanged tucatinib.
The volume of distribution of tucatinib is about 1670 L. This drug penetrates the blood-brain barrier.
The apparent clearance is 148 L/h.

Metabolism Metabolites

Tucatinib is metabolized by CYP2C8 with some contributions from CYP3A.

Wikipedia

Tucatinib
16-Ketoestradiol

Biological Half Life

A pharmacokinetic study revealed a half-life of approximately 5.38 hours. Prescribing information mentions a geometric mean half-life of about 8.21 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Estok, Thomas M.; Zaknoen, Sara L.; Mansfield, Robert K.; Lawhon, Tracy. (Tragara Pharmaceuticals, Inc., USA). Therapies for treating cancer using combinations of COX-2 inhibitors and anti-HER2(ErbB2) antibodies or combinations of COX-2 inhibitors and HER2(ErbB2) receptor tyrosine kinase inhibitors.   PCT Int. Appl. (2009), 121pp. CODEN: PIXXD2 WO 2009042618 A1 20090402.

Explore Compound Types